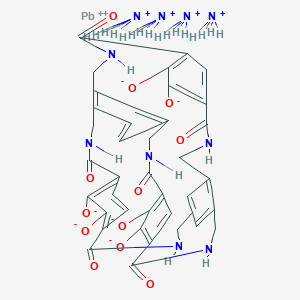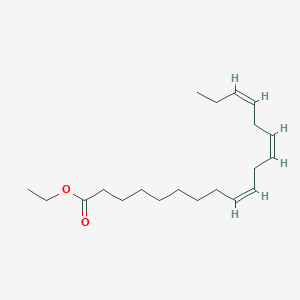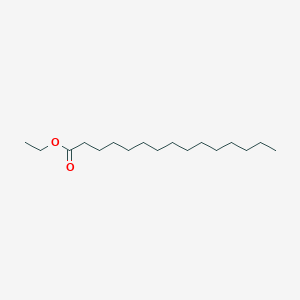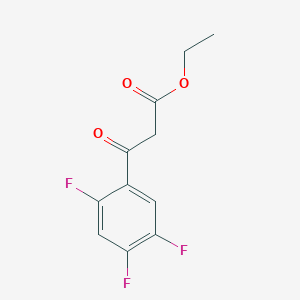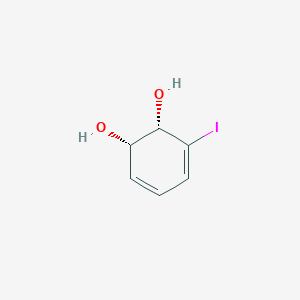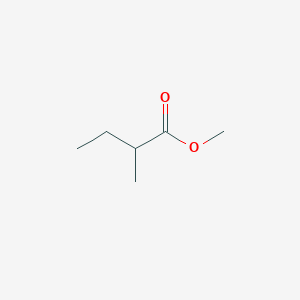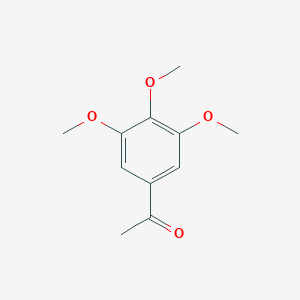
3',4',5'-Trimethoxyacetophenone
Descripción general
Descripción
3’,4’,5’-Trimethoxyacetophenone is an organic compound belonging to the class of acetophenones. It is characterized by the presence of three methoxy groups attached to the benzene ring at positions 3, 4, and 5, and an acetyl group at position 1. The molecular formula of 3’,4’,5’-Trimethoxyacetophenone is C11H14O4, and it has a molecular weight of 210.23 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3’,4’,5’-Trimethoxyacetophenone can be synthesized through several methods. One common method involves the treatment of methyl 3,4,5-trimethoxybenzoate with ethyl acetate in the presence of sodium, followed by acidification with sulfuric acid . The reaction conditions typically involve heating the mixture on a water boiler for several hours.
Industrial Production Methods: In industrial settings, the production of 3’,4’,5’-Trimethoxyacetophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 3’,4’,5’-Trimethoxyacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol group.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution.
Major Products:
Oxidation: Formation of 3’,4’,5’-trimethoxybenzoic acid.
Reduction: Formation of 3’,4’,5’-trimethoxyphenylethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3’,4’,5’-Trimethoxyacetophenone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interfere with specific molecular targets.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3’,4’,5’-Trimethoxyacetophenone involves its interaction with various molecular targets and pathways. It has been shown to interfere with the activity of enzymes such as aromatase and topoisomerase-II, as well as signaling pathways like VEGF and JAK/STAT . These interactions can lead to antiproliferative effects, making it a potential candidate for anticancer therapies.
Comparación Con Compuestos Similares
- 3,4,5-Trimethoxybenzaldehyde
- 3,4,5-Trimethoxybenzoic acid
- 3,4-Dimethoxyacetophenone
- 2,4,6-Trimethoxyacetophenone
Comparison: 3’,4’,5’-Trimethoxyacetophenone is unique due to the specific positioning of its methoxy groups and the presence of an acetyl group. This structural arrangement imparts distinct chemical and biological properties compared to its analogs. For instance, 3,4,5-Trimethoxybenzaldehyde lacks the acetyl group, which affects its reactivity and applications .
Propiedades
IUPAC Name |
1-(3,4,5-trimethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-7(12)8-5-9(13-2)11(15-4)10(6-8)14-3/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGQIIQFXCXZJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30150481 | |
| Record name | 3',4',5'-Trimethoxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30150481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1136-86-3 | |
| Record name | 3′,4′,5′-Trimethoxyacetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1136-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3',4',5'-Trimethoxyacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001136863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1136-86-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30099 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3',4',5'-Trimethoxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30150481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3',4',5'-trimethoxyacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.183 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3',4',5'-TRIMETHOXYACETOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35KU75558G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism by which 3',4',5'-Trimethoxyacetophenone interacts with tubulin and what are the downstream effects?
A1: this compound acts as a fast-binding analog of the colchicine A-ring, competing for the colchicine binding site on tubulin. [] While the exact mechanism is not fully elucidated, studies indicate that the A-ring of colchicine analogs, including this compound, plays a crucial role in the initial binding step to tubulin. [, ] This binding interferes with tubulin polymerization, a process essential for microtubule formation. Microtubules are crucial for cell division, and disruption of their formation leads to mitotic arrest, ultimately impacting cell viability.
Q2: Can you elaborate on the role of the A-ring in the binding of colchicine and its analogs to tubulin based on the provided research?
A2: Research suggests that both the A and C rings of colchicine analogs are involved in binding to tubulin. [] Specifically, kinetic studies using 2-Methoxy-5-(2',4'-dimethoxyphenyl)-2,4,6-cycloheptatrien-1-one (MDC), a colchicine analog with a modified A-ring, show significant differences in the binding pathway compared to colchicine and its close analog MTC. [] This difference, attributed to the A-ring modification in MDC, highlights the importance of this structural feature in the initial binding step. Furthermore, the presence of this compound, mimicking the A-ring structure, slows down the binding kinetics of other colchicine analogs, supporting the competitive nature of interaction at the A-ring binding subsite on tubulin. []
Q3: Could you provide the molecular formula, weight, and key spectroscopic data for this compound?
A3:
Q4: Are there any insights from the research regarding the Structure-Activity Relationship (SAR) of this compound or related compounds?
A4: While the provided research focuses primarily on the interaction with tubulin, one study explores the SAR of chalcone derivatives as AMPK activators. [] Although not directly related to this compound, this research highlights the importance of specific substitutions on both the A and B rings of chalcones for AMPK activity. For instance, a 3-methoxy group on the B-ring and 3,4-disubstitutions were found to be beneficial for activity. This emphasizes the potential impact of even minor structural modifications on the biological activity of aromatic compounds. Further research specifically targeting the SAR of this compound analogs could provide valuable insights for developing compounds with improved potency and selectivity towards specific targets.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



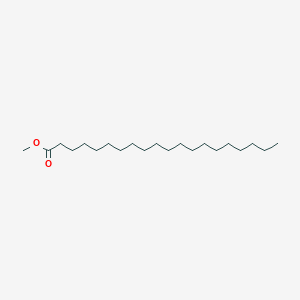
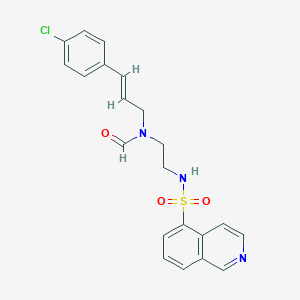
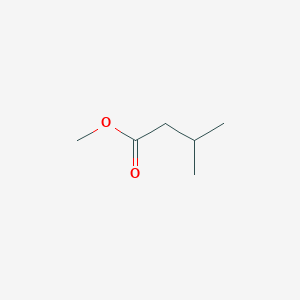
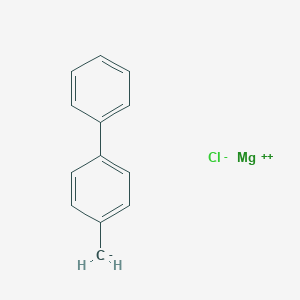
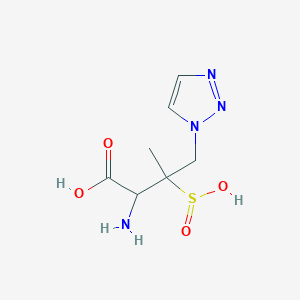
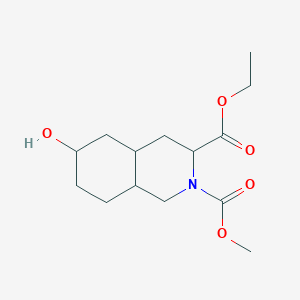
![7',19'-Bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-3,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-1-one](/img/structure/B153904.png)
